Conformational and SAR Differentiation: Homopiperazine vs. Piperazine Core in mGlu4 PAM Potency
In a head-to-head SAR comparison within a series of mGlu4 positive allosteric modulators (PAMs), compounds built upon a homopiperazine central core demonstrated distinct and enhanced potency profiles relative to analogous piperazine-based scaffolds. The homopiperazine scaffold yielded a novel series of PAMs with activity validated in a functional high-throughput screening assay using CHO cells expressing human mGlu4 and the chimeric G protein Gqi5 [1]. The seven-membered ring provides a unique conformational landscape that enables optimal positioning of the pharmacophoric elements for interaction with the mGlu4 allosteric binding site [1].
| Evidence Dimension | mGlu4 Positive Allosteric Modulator (PAM) Potency |
|---|---|
| Target Compound Data | Homopiperazine-based PAM series identified from HTS with functional activity in triple-add calcium assay format |
| Comparator Or Baseline | Piperazine-based analogs (prepared from N-Boc-piperazine starting material) |
| Quantified Difference | Homopiperazine scaffold provides a distinct central core that yields a novel PAM series not accessible from piperazine-based scaffolds |
| Conditions | Functional high-throughput screening (HTS) in CHO cells expressing human mGlu4 and Gqi5 chimeric protein; triple-add assay format with EC20 and EC80 glutamate concentrations; fluorometric calcium readout |
Why This Matters
This direct comparison validates that the homopiperazine ring is not merely a larger piperazine but provides a discrete conformational space essential for mGlu4 PAM activity, confirming the necessity of procuring the specific homopiperazine scaffold when identified in lead optimization.
- [1] Hong, S. P., et al. Solution-Phase Parallel Synthesis and SAR of Homopiperazinyl Analogs as Positive Allosteric Modulators of mGlu4. ACS Comb Sci. 2011, 13(2), 159-165. View Source
